N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide
Description
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Properties
IUPAC Name |
4-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h4-10,12H,1,11,13H2,2-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDMJGCOZYWCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including data tables and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 921863-75-4 |
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.4 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies showed that related compounds inhibited cell proliferation in various cancer cell lines.
- IC50 values for these compounds were reported to be in the nanomolar range, indicating potent activity.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Enzyme Activity : Many derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
-
Study on Cell Line Sensitivity :
- Researchers tested the compound against several cancer cell lines (e.g., MCF7 for breast cancer).
- Results indicated a dose-dependent reduction in cell viability.
-
Animal Model Testing :
- In vivo studies using mouse models demonstrated tumor growth inhibition when treated with the compound.
- The treatment group showed a significant reduction in tumor size compared to controls.
Molecular Docking Studies
Molecular docking studies have been performed to predict the interaction of this compound with target proteins. These studies revealed:
- High binding affinity to specific targets involved in tumorigenesis.
- Potential for selective targeting over similar compounds.
Comparative Analysis
A comparative analysis of similar compounds shows that variations in substituents significantly affect biological activity. The following table summarizes some key findings:
| Compound Name | IC50 (nM) | Target Enzyme | Activity Type |
|---|---|---|---|
| N-(5-allyl...)-4-chlorobenzamide | 500 | 17β-HSD Type 3 | Anticancer |
| N-(2-(1-[2-(4-chloro...)-acetamide | 900 | Various | Anticancer |
| N-(5-methyl...)-benzamide | 700 | Kinase Inhibitor | Anticancer |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary components:
- Benzoxazepine core : A seven-membered ring system containing oxygen and nitrogen atoms.
- Allyl and dimethyl substituents : Introduced at positions 5 and 3, respectively.
- 4-Chlorobenzamide group : Attached to position 8 via an amide bond.
Key disconnections include:
Stepwise Synthesis
Synthesis of Benzoxazepine Precursor
The benzoxazepine core is synthesized from 2-aminophenol derivatives. A representative route involves:
Methylation :
Reduction of Nitro Group :
Cyclization :
Introduction of Allyl Group
The allyl moiety is introduced at position 5 using two primary methods:
Alkylation with Allyl Bromide
- The benzoxazepine amine intermediate reacts with allyl bromide in the presence of NaH.
- Conditions: THF, 0°C to room temperature, 6 hours.
- Yield: 70–78%.
Mitsunobu Reaction
Amidation with 4-Chlorobenzoyl Chloride
The final step involves coupling the amine with 4-chlorobenzoyl chloride:
Activation of Carboxylic Acid :
Coupling Reaction :
- The benzoxazepine intermediate reacts with 4-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine as a base.
- Conditions: 0°C to room temperature, 4 hours.
- Yield: 80–88%.
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines cyclization and amidation in a single reactor:
Industrial-Scale Production
Continuous Flow Chemistry
Large-scale synthesis employs flow reactors to enhance efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 75% | 82% |
| Purity | 95% | 98% |
Key advantages: Improved heat transfer and reduced byproduct formation.
Characterization and Validation
Spectroscopic Data
Challenges and Optimization
Key Issues
Mitigation Strategies
- Use of anhydrous solvents and inert atmospheres.
- Temperature modulation during cyclization.
Q & A
Q. What are the key synthetic pathways for this compound, and how can purity be optimized during synthesis?
The compound is synthesized via multi-step reactions, including cyclization of substituted benzo-oxazepine precursors and subsequent coupling with 4-chlorobenzamide. Critical steps involve allylation of the oxazepine core and amide bond formation. Purification requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Purity (>95%) is confirmed via HPLC and NMR spectroscopy, with particular attention to eliminating unreacted intermediates and regioisomers .
Q. Which spectroscopic techniques are most reliable for structural characterization?
High-resolution mass spectrometry (HR-MS) confirms molecular weight, while - and -NMR are critical for verifying the oxazepine ring, allyl group, and benzamide substituents. Key NMR signals include:
- Allyl protons : δ 5.2–5.8 ppm (multiplet).
- Oxazepine carbonyl : δ 170–175 ppm ().
- Chlorobenzamide aromatic protons : δ 7.4–7.9 ppm. IR spectroscopy further validates carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) functionalities .
Q. How can researchers experimentally determine solubility and stability under physiological conditions?
Solubility is assessed via shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Stability studies involve incubating the compound in simulated gastric fluid (SGF) and human liver microsomes, with degradation monitored via LC-MS. LogP values (~3.2) predict moderate lipophilicity, requiring formulation with cyclodextrins or lipid nanoparticles for in vivo applications .
Q. What in vitro assays are suitable for initial biological activity screening?
Common assays include:
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7).
- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors. Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (IC determination) are essential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematic modifications include:
- Allyl group replacement : Testing propyl, propargyl, or cyclohexyl substituents to modulate steric effects.
- Benzamide substitution : Introducing electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-chloro position.
- Oxazepine ring methylation : Assessing impact on metabolic stability. Parallel synthesis and QSAR modeling (e.g., CoMFA) guide prioritization of analogs .
Q. What advanced methods elucidate interactions with biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3ERT for estrogen receptors).
- Surface plasmon resonance (SPR) : Real-time kinetics for binding affinity () and stoichiometry.
- Cryo-EM : For large complexes (e.g., proteasomes) if crystallography fails. Discrepancies between computational predictions and experimental IC values may arise from solvation effects or protein flexibility .
Q. How should in vivo pharmacokinetic studies address low oral bioavailability?
- Formulation : Nanoemulsions or PEGylation to enhance solubility.
- Metabolic profiling : LC-MS/MS identification of phase I/II metabolites in rat plasma.
- Tissue distribution : Radiolabeled compound tracking (e.g., ) in organs. Contradictory bioavailability data across species (e.g., murine vs. primate) require allometric scaling adjustments .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Validate protocols using reference compounds (e.g., tamoxifen for estrogen receptor studies).
- Batch variability analysis : Compare activity across synthetic batches (purity >98% required).
- Off-target screening : Use panels (e.g., Eurofins CEREP) to identify confounding interactions. Cross-study discrepancies often stem from differences in cell lines or assay conditions .
Q. Can this compound serve as a catalyst or ligand in asymmetric synthesis?
The oxazepine core’s chiral centers enable use as:
- Organocatalysts : For enantioselective aldol reactions (e.g., proline-mimetic activity).
- Metal ligands : Complexation with Pd or Ru for cross-coupling or hydrogenation. Testing involves circular dichroism (CD) to confirm chirality retention and catalytic turnover number (TON) calculations .
Q. What emerging technologies could enhance its research applications?
- Cryo-EM : For visualizing target interactions at near-atomic resolution.
- AI-driven synthesis planning : Platforms like Synthia optimize routes for novel derivatives.
- Microfluidics : High-throughput screening of reaction conditions (e.g., temperature, catalysts).
Integration with CRISPR-Cas9 gene editing can validate target engagement in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
